Voriconazole

Overview

Description

Voriconazole is a second-generation triazole antifungal agent and the first-line therapy for invasive aspergillosis due to its broad-spectrum activity against Aspergillus spp., Candida spp., and other filamentous fungi . It inhibits fungal cytochrome P450 (CYP)-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of fluorine atoms. The key steps include:

Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde.

Introduction of fluorine atoms: Fluorination is carried out using fluorinating agents such as diethylaminosulfur trifluoride.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Voriconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide, which has minimal antifungal activity.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

This compound N-oxide: Formed through oxidation.

Substituted derivatives: Formed through substitution reactions

Scientific Research Applications

Treatment of Invasive Fungal Infections

Voriconazole is primarily used for treating invasive aspergillosis, a severe infection that poses a high mortality risk in immunocompromised patients. Clinical studies have shown that this compound is significantly more effective than traditional therapies, such as amphotericin B, particularly in patients with acute invasive aspergillosis. For instance, in a multicenter study, a good response rate was observed in 48% of patients treated with this compound, highlighting its efficacy in this context .

Efficacy Against Specific Pathogens

This compound has been shown to be effective against a range of fungal pathogens:

- Candida species: It is active against all Candida species, including those resistant to fluconazole .

- Aspergillus species: this compound exhibits excellent activity against Aspergillus fumigatus and other molds .

- Cryptococcus neoformans: It is also effective against this yeast, which can cause severe infections in immunocompromised individuals .

Therapeutic Drug Monitoring (TDM)

Due to this compound's variable pharmacokinetics and potential for drug interactions, therapeutic drug monitoring is crucial. Studies indicate that maintaining plasma concentrations within the therapeutic range (1-5.5 µg/mL) significantly improves treatment outcomes. For example, patients with trough concentrations below 1 µg/mL had a lack of response in 46% of cases compared to only 12% when levels were above this threshold .

Case Studies and Observations

Several case studies have documented the clinical applications and challenges associated with this compound therapy:

- This compound-Induced Toxicity: Reports have indicated adverse effects such as visual disturbances and liver enzyme elevations. In one study involving solid organ transplant patients, two cases of this compound-induced periostitis were documented, emphasizing the need for careful monitoring during long-term therapy .

- Drug Interactions: this compound's metabolism can be affected by co-administered medications like proton pump inhibitors (PPIs), which may increase its plasma levels and enhance efficacy but also raise the risk of toxicity .

Summary of Clinical Efficacy

The following table summarizes key findings from clinical studies on this compound:

Mechanism of Action

Voriconazole exerts its antifungal effects by inhibiting the enzyme 14-alpha-sterol demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals but this compound has a broader spectrum of activity and higher potency .

Comparison with Similar Compounds

Pharmacokinetics :

- Metabolism: Voriconazole undergoes extensive hepatic metabolism via CYP2C19 (major), CYP3A4, and CYP2C9, resulting in nonlinear pharmacokinetics with significant interindividual variability . Key metabolites include this compound-N-oxide (inactive) and hydroxythis compound .

- However, intravenous formulations contain sulfobutylether-β-cyclodextrin (SBECD), which accumulates in renal dysfunction, necessitating caution .

- Therapeutic Drug Monitoring (TDM) : Due to variable exposure (influenced by CYP2C19 polymorphisms, drug interactions, and inflammation), TDM is critical to maintain trough concentrations of 1–5.5 mg/L for efficacy and to avoid neurotoxicity or hepatotoxicity .

Efficacy Against Invasive Fungal Infections

Table 1: Antifungal Activity (MIC₉₀, mg/L) Against Key Pathogens

| Compound | Aspergillus fumigatus | Candida albicans | Acanthamoeba spp. |

|---|---|---|---|

| This compound | 0.5–1.0 | 0.03–0.12 | 4.2–8.5* |

| Isavuconazole | 0.25–0.5 | 0.06–0.25 | N/A |

| Posaconazole | 0.12–0.25 | 0.03–0.12 | N/A |

| Amphotericin B | 1.0–2.0 | 0.5–1.0 | 10.2–15.6 |

| Indolocarbazole | N/A | N/A | 2.1–4.8 |

- This compound demonstrates superior activity against Acanthamoeba spp. compared to amphotericin B and matches indolocarbazole metabolites (e.g., compound 2: IC₅₀ = 4.8 µM) .

- Isavuconazole and posaconazole show lower MICs for Aspergillus spp., but this compound remains preferred for central nervous system infections due to better cerebrospinal fluid penetration .

Table 2: Adverse Event Rates in Clinical Trials (%)

| Compound | Hepatotoxicity | Neurotoxicity | QTc Prolongation |

|---|---|---|---|

| This compound | 15–20 | 10–15 | Rare |

| Isavuconazole | 5–10 | 5–10 | None |

| Amphotericin B | 20–30 | 5–10 | Rare |

| Fluconazole | 5–10 | Rare | Rare |

- This compound’s neurotoxicity (e.g., hallucinations) correlates with supratherapeutic trough concentrations (>5.5 mg/L) .

Pharmacokinetic Variability

- CYP2C19 Polymorphisms : Poor metabolizers (15–20% of Asians) exhibit 4-fold higher this compound exposure than extensive metabolizers, requiring dose reductions .

- Drug Interactions : Concomitant flucloxacillin reduces this compound exposure by 70% via CYP3A4 induction, necessitating TDM .

Cost-Effectiveness

Table 3: 30-Day Treatment Costs (USD)

| Compound | Intravenous | Oral |

|---|---|---|

| This compound | 7,556 | 2,520* |

| Itraconazole | 4,800 | 1,200 |

| Caspofungin | 8,266 | N/A |

| Isavuconazole | 9,200 | 3,400 |

Cost savings with IV-to-oral switch after 7 days .

- This compound’s oral bioavailability (96%) allows early de-escalation, reducing costs by ~67% compared to caspofungin .

Therapeutic Drug Monitoring (TDM) and Clinical Implications

Biological Activity

Voriconazole is a triazole antifungal agent that has gained prominence in the treatment of various fungal infections, particularly those caused by Aspergillus species and other opportunistic pathogens. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical efficacy, and case studies that highlight its therapeutic applications.

This compound exerts its antifungal effects primarily through the inhibition of fungal cytochrome P450-dependent 14-alpha-lanosterol demethylation. This process is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound leads to the accumulation of toxic sterols and a reduction in ergosterol levels, resulting in compromised cell membrane integrity and ultimately cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its extensive oral bioavailability (over 95%) and saturable metabolism, which can lead to nonlinear pharmacokinetics. The drug reaches peak plasma concentrations within 1-2 hours post-administration. Its volume of distribution is approximately 4.6 L/kg, indicating significant tissue penetration . Notably, this compound is metabolized primarily by the liver enzyme CYP2C19, with genetic polymorphisms affecting metabolism rates among different populations .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in treating invasive aspergillosis compared to traditional therapies like amphotericin B. In a clinical study involving 277 patients with invasive aspergillosis, this compound achieved a satisfactory global response rate of 53%, compared to 32% for amphotericin B (p<0.0001). Additionally, survival rates at Day 84 were higher for patients receiving this compound (71%) versus those on amphotericin B (58%) .

Table 1: Efficacy Comparison between this compound and Amphotericin B

| Treatment | Satisfactory Global Response (%) | Survival Rate at Day 84 (%) |

|---|---|---|

| This compound | 53 | 71 |

| Amphotericin B | 32 | 58 |

Case Studies

Several case studies illustrate the clinical application and effectiveness of this compound:

- Case Study 1 : A retrospective analysis of a patient with recurrent mucocutaneous Candida infections revealed that after switching from fluconazole to this compound, there was a marked improvement in symptoms and overall health status .

- Case Study 2 : In patients with acute leukemia suffering from Aspergillus meningitis, cerebrospinal fluid concentrations of this compound were found to be between 42% to 67% of plasma concentrations, suggesting effective penetration into the central nervous system .

Cytotoxicity Studies

Research investigating the cytotoxic effects of this compound on mammalian cells has shown that it exhibits varying degrees of cytotoxicity depending on concentration. For instance, exposure to concentrations ranging from 0.7 µM to 35.8 µM resulted in an average cell viability decrease from approximately 85% to 74%, indicating that while this compound is effective against fungi, it may also affect mammalian cells at higher concentrations .

Table 2: Cytotoxicity of this compound on SIRC Cells

| This compound Concentration (µM) | Average Cell Viability (%) |

|---|---|

| 0.7 | 85.35 |

| 3.6 | ~80 |

| 14.3 | ~75 |

| 35.8 | 74.33 |

Q & A

Basic Research Questions

Q. What methodologies are recommended for validating analytical techniques in voriconazole research?

- Methodological Answer : High-performance liquid chromatography (HPLC) remains the gold standard for this compound quantification. Key validation parameters include specificity, linearity (calibration range: 0.1–40.0 mg/L), precision (CV < 15%), and stability under varying storage conditions. Experimental designs should follow ICH guidelines, incorporating forced degradation studies to assess stability-indicating properties .

Q. How should therapeutic drug monitoring (TDM) protocols be designed in this compound clinical trials?

- Methodological Answer : TDM protocols must account for non-linear pharmacokinetics and inter-patient variability. Collect trough concentrations at steady state (after 5 days of dosing) using validated assays. Use multivariable regression models to adjust for covariates like liver function, CYP2C19 genotype, and concomitant medications. Exclude early samples (<5 days) to avoid non-steady-state artifacts .

Q. What foundational pharmacokinetic principles guide this compound dosing in special populations?

- Methodological Answer : this compound clearance is influenced by body weight (allometric scaling), CYP2C19 phenotype (poor vs. extensive metabolizers), and drug interactions (e.g., proton pump inhibitors). Use a one-compartment model with Michaelis-Menten elimination for pediatric populations, noting 30% higher clearance in children compared to adults .

Advanced Research Questions

Q. How can population pharmacokinetic models optimize covariate integration for this compound?

- Methodological Answer : Employ nonlinear mixed-effects modeling (NONMEM/Monolix) to identify covariates. Prioritize genetic (CYP2C19*2/*3 alleles), clinical (SOFA score, hepatic function), and demographic (body weight) factors. Validate models using advanced internal (bootstrap, visual predictive checks) and external evaluation methods. Unexplained variability remains high (~25%), necessitating testing of novel covariates like inflammation biomarkers .

Q. What experimental designs ensure stability in extemporaneous this compound formulations?

- Methodological Answer : Conduct accelerated stability studies under controlled temperatures (4°C, 25°C, 40°C) and humidity (60% RH). Use HPLC to measure concentration recovery (>95% acceptable) and variability (CV < 5%). Test homogeneity by sampling multiple suspension layers. Stability-indicating methods must resolve this compound from degradation products (e.g., oxidative byproducts) .

Q. How should researchers resolve contradictions in covariate impact across pharmacokinetic studies?

- Methodological Answer : Perform meta-analyses of population PK studies (e.g., 16 models from 2007–2018). Use forest plots to compare covariate effect sizes (e.g., CYP2C19 genotype accounts for 15–40% variability). Address discrepancies via sensitivity analyses, stratifying by patient age, disease severity, or drug formulation. Prioritize studies with external validation .

Q. What statistical approaches address high variability in this compound TDM data?

- Methodological Answer : Apply Bayesian forecasting to individualize dosing, incorporating prior PK data and real-time TDM results. Use Akaike Information Criterion (AIC) to compare linear vs. non-linear mixed-effects models. For skewed data, implement log-transformation or robust regression techniques. Handle missing data via multiple imputation if missing-at-random assumptions hold .

Q. How can PK/PD integration improve dosing against azole-resistant fungal strains?

- Methodological Answer : Establish PK/PD targets (AUC/MIC > 25 for Aspergillus). Use Monte Carlo simulations to calculate target attainment rates across MIC distributions (e.g., 0.12–2 mg/L for Candida). Incorporate mutant prevention concentration (MPC) data to suppress resistance. Adjust regimens iteratively based on species-specific epidemiological cutoff values (ECVs) .

Q. What strategies manage drug-drug interaction complexities in this compound research?

- Methodological Answer : Design drug interaction studies using a crossover design with CYP450 inhibitors/inducers (e.g., rifampin, fluconazole). Quantify interaction magnitude via ratio-of-geometric-means for AUC. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro CYP2C19 inhibition data to clinical scenarios .

Q. How to evaluate CYP2C19-guided dosing in diverse populations?

- Methodological Answer : Conduct pragmatic RCTs comparing genotype-guided dosing (e.g., 50% dose reduction for poor metabolizers) vs. standard care. Primary endpoints include trough concentration within 1–5.5 mg/L and adverse event rates. Use cost-effectiveness analysis from a healthcare system perspective, incorporating genotyping costs and hospitalization savings .

Q. Key Methodological Recommendations

- Use external model evaluation to validate population PK models, as only 1/16 studies employed this .

- Prioritize CYP2C19 genotyping in RCTs to reduce hepatotoxicity risk (OR = 3.2, 95% CI: 1.8–5.6) .

- Integrate inflammation biomarkers (e.g., C-reactive protein) into PK models to explain residual variability .

Properties

IUPAC Name |

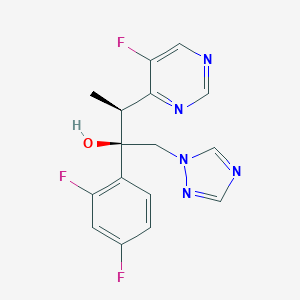

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

188416-29-7, 137234-62-9 | |

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.